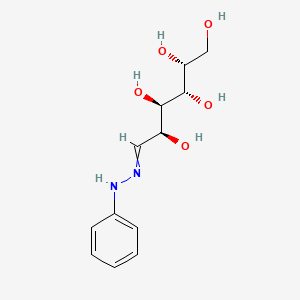
Iron;palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron;palladium is a compound that combines the properties of both iron and palladium. This compound is of significant interest due to its unique physical and chemical properties, which make it useful in various scientific and industrial applications. Iron is a well-known element with magnetic properties, while palladium is a precious metal known for its catalytic abilities. The combination of these two elements results in a compound that exhibits both magnetic and catalytic properties, making it valuable in fields such as materials science, catalysis, and nanotechnology.
准备方法
Synthetic Routes and Reaction Conditions
Iron;palladium compounds can be synthesized through various methods, including chemical vapor deposition, co-precipitation, and electrochemical deposition. One common method involves the reduction of palladium salts in the presence of iron salts under controlled conditions. For example, palladium chloride and iron chloride can be reduced using a reducing agent such as sodium borohydride in an aqueous solution to form this compound nanoparticles .
Industrial Production Methods
On an industrial scale, this compound compounds are often produced using high-temperature reduction processes. These processes involve the reduction of palladium and iron oxides in a hydrogen atmosphere at elevated temperatures. The resulting alloy is then processed to achieve the desired particle size and distribution. This method is widely used due to its efficiency and scalability .
化学反应分析
Types of Reactions
Iron;palladium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both iron and palladium, which can participate in different reaction mechanisms.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid. The oxidation process typically occurs at elevated temperatures and results in the formation of iron and palladium oxides.
Reduction: Reduction reactions involve the use of reducing agents such as hydrogen gas or sodium borohydride. These reactions are often carried out at high temperatures to ensure complete reduction of the metal salts.
Substitution: Substitution reactions involve the replacement of one ligand or atom in the compound with another.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can result in the formation of iron oxide and palladium oxide, while reduction can yield pure iron and palladium metals .
科学研究应用
Iron;palladium compounds have a wide range of scientific research applications due to their unique properties:
Catalysis: this compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and carbon-carbon coupling reactions.
Biomedicine: this compound nanoparticles are explored for their potential use in medical applications, such as targeted drug delivery and magnetic resonance imaging (MRI) contrast agents.
Environmental Remediation: this compound compounds are used in environmental remediation processes, such as the removal of pollutants from water and air.
作用机制
The mechanism of action of iron;palladium compounds depends on their specific application. In catalysis, the compound’s effectiveness is attributed to the synergistic interaction between iron and palladium. Palladium facilitates the adsorption and activation of reactants, while iron provides additional catalytic sites and enhances the overall reactivity of the compound . In biomedical applications, the magnetic properties of this compound nanoparticles enable their use in targeted drug delivery, where an external magnetic field can guide the nanoparticles to specific locations in the body .
相似化合物的比较
Iron;palladium compounds can be compared with other similar compounds, such as iron;platinum and iron;nickel. These compounds share some similarities in terms of their magnetic and catalytic properties but also exhibit unique characteristics:
属性
CAS 编号 |
12382-36-4 |
|---|---|
分子式 |
Fe3Pd |
分子量 |
273.95 g/mol |
IUPAC 名称 |
iron;palladium |
InChI |
InChI=1S/3Fe.Pd |
InChI 键 |
XGRNKUWUHMVYFH-UHFFFAOYSA-N |
规范 SMILES |
[Fe].[Fe].[Fe].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)









